

Physicochemical Properties and Identification

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Compound of Interest

Compound Name: 4-fluoro-3-methyl-1H-indole

CAS No.: 1011484-22-2

Cat. No.: B2866628

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The introduction of a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring imparts specific physicochemical characteristics to the molecule. The fluorine atom, being highly electronegative, can influence the acidity of the N-H proton and the electron distribution in the aromatic system. The methyl group at the 3-position is a common feature in many bioactive indoles.

| Property | Value | Source |
|-------------------|--|---------------------------------|
| Molecular Formula | C9H8FN | Calculated |
| Molecular Weight | 149.17 g/mol | Calculated |
| CAS Number | Not readily available | Internal Assessment |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[4] |

Synthesis of 4-fluoro-3-methyl-1H-indole

Several synthetic routes can be envisioned for the preparation of **4-fluoro-3-methyl-1H-indole**. The Fischer indole synthesis is a robust and versatile method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde.[5] An alternative approach could involve the functionalization of a pre-formed 4-fluoroindole.[6]

Proposed Synthetic Route: Fischer Indole Synthesis

A plausible and efficient route to **4-fluoro-3-methyl-1H-indole** is the Fischer indole synthesis, starting from (3-fluorophenyl)hydrazine and propanal. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.



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Caption: Proposed Fischer Indole Synthesis of **4-fluoro-3-methyl-1H-indole**.

Detailed Experimental Protocol

Materials:

- (3-Fluorophenyl)hydrazine hydrochloride
- Propanal
- Ethanol
- Concentrated Sulfuric Acid
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Hydrazone Formation:

- In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
- Add propanal (1.1 eq) dropwise to the solution at room temperature with stirring.
- Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
- Fischer Indole Cyclization:
 - To the reaction mixture containing the phenylhydrazone, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.
 - Gradually warm the mixture to reflux and maintain for 2-4 hours. The progress of the cyclization should be monitored by TLC.
- Work-up and Purification:
 - After cooling to room temperature, pour the reaction mixture into ice-water.
 - Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **4-fluoro-3-methyl-1H-indole**.

Causality behind Experimental Choices: The use of an acid catalyst is crucial for the [7][7]-sigmatropic rearrangement and subsequent cyclization. Ethanol is a suitable solvent for both the hydrazine and the aldehyde. The aqueous work-up with sodium bicarbonate is necessary to neutralize the acid catalyst and facilitate the extraction of the organic product. Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.

Spectroscopic Characterization

The identity and purity of the synthesized **4-fluoro-3-methyl-1H-indole** would be confirmed using a combination of spectroscopic techniques, including NMR (^1H , ^{13}C , ^{19}F) and mass spectrometry.

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | Aromatic protons in the 6.5-7.5 ppm region, a singlet for the N-H proton (around 8.0 ppm), and a singlet or doublet for the 3-methyl group (around 2.3 ppm). Coupling between the fluorine and adjacent aromatic protons is expected. |
| ^{13}C NMR | Aromatic carbons in the 100-140 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The methyl carbon will appear around 10-15 ppm. [8] [9] |
| ^{19}F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C ₉ H ₈ FN ($m/z = 149.06$). |

Predicted NMR Data (based on analogs like 5-fluoro-3-methyl-1H-indole[\[4\]](#)):

- ^1H NMR (500 MHz, CDCl₃) δ : ~8.0 (s, 1H, NH), ~7.1-7.3 (m, 2H, ArH), ~6.8-7.0 (m, 1H, ArH), ~2.3 (s, 3H, CH₃).
- ^{13}C NMR (125 MHz, CDCl₃) δ : ~155-160 (d, JCF = ~240 Hz), ~135, ~125, ~120, ~115, ~110 (d, JCF = ~20 Hz), ~105 (d, JCF = ~5 Hz), ~10 (CH₃).
- ^{19}F NMR (470 MHz, CDCl₃) δ : ~ -120 to -130 ppm.

Applications in Drug Discovery and Medicinal Chemistry

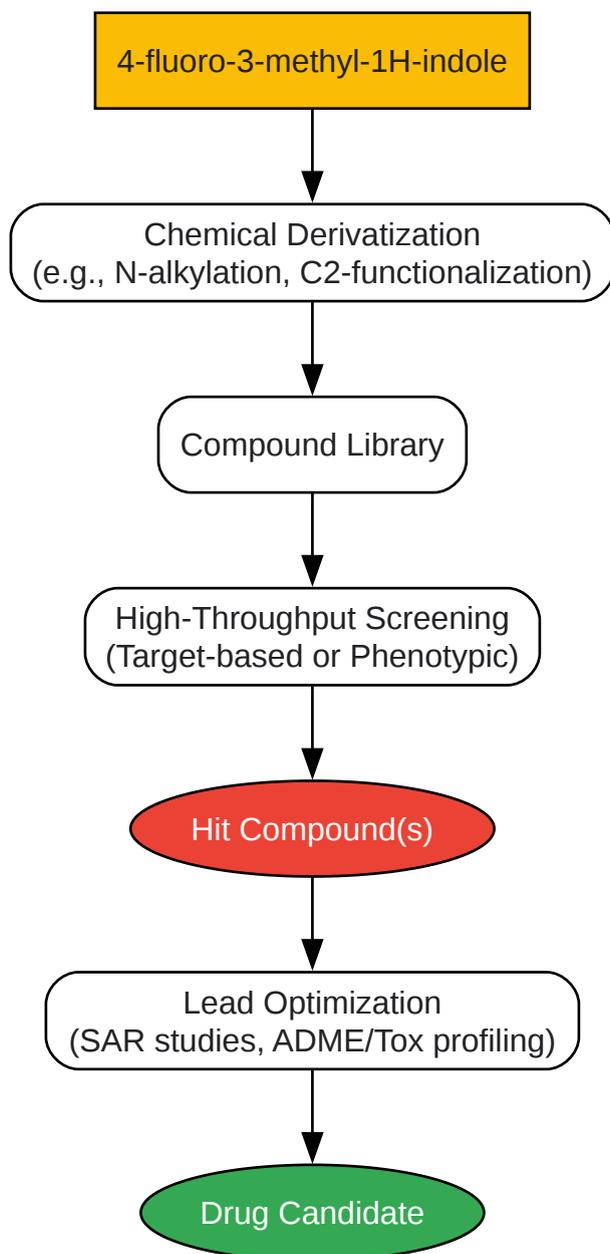
The **4-fluoro-3-methyl-1H-indole** scaffold is a promising starting point for the development of new therapeutic agents. The indole nucleus is a well-known pharmacophore present in drugs targeting a wide range of biological targets, including receptors, enzymes, and ion channels.

Potential Therapeutic Areas:

- **Oncology:** Many indole derivatives exhibit anticancer properties by targeting kinases or inducing apoptosis.[7]
- **Neuroscience:** The indole core is found in several neurotransmitters and drugs acting on the central nervous system.
- **Infectious Diseases:** Indole-based compounds have shown activity against various bacterial and viral pathogens.

The presence of the fluorine atom can be leveraged to:

- **Improve Metabolic Stability:** Fluorine can block sites of metabolism, leading to a longer half-life of the drug.[10]
- **Enhance Binding Affinity:** The strong C-F bond can lead to favorable interactions with the target protein.[3]
- **Modulate Lipophilicity:** Fluorine substitution can alter the permeability of the molecule across biological membranes.[2]



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Caption: Integration of **4-fluoro-3-methyl-1H-indole** in a drug discovery workflow.

Safety and Handling

While specific toxicity data for **4-fluoro-3-methyl-1H-indole** is not available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related fluorinated indoles, it may cause skin and eye irritation and may be harmful if swallowed.[11]

Recommended Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

Conclusion

4-fluoro-3-methyl-1H-indole represents a valuable yet underexplored building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like the Fischer indole synthesis. The strategic placement of the fluorine atom and the methyl group provides opportunities for fine-tuning the pharmacological properties of resulting drug candidates. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this promising scaffold in the pursuit of novel therapeutics.

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